molecular formula C10H18O B1354566 3-Cyclohexylbutan-2-one CAS No. 20474-46-8

3-Cyclohexylbutan-2-one

Cat. No.: B1354566
CAS No.: 20474-46-8
M. Wt: 154.25 g/mol
InChI Key: VRXQVTPKEMOWID-UHFFFAOYSA-N
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Description

3-Cyclohexylbutan-2-one is an organic compound with the molecular formula C10H18O. It is a cyclic ketone characterized by a cyclohexyl group attached to a butan-2-one backbone. This compound is known for its pleasant odor and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 3-cyclohexylbutanol using oxidizing agents like sodium dichromate or potassium permanganate .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-cyclohexylbut-2-en-1-one. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 3-cyclohexylbutanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products Formed

    Oxidation: 3-Cyclohexylbutanoic acid.

    Reduction: 3-Cyclohexylbutanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexylbutan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This interaction can lead to the formation of various adducts, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a butan-2-one backbone makes it versatile for various synthetic and industrial applications.

Properties

IUPAC Name

3-cyclohexylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXQVTPKEMOWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503516
Record name 3-Cyclohexylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20474-46-8
Record name 3-Cyclohexylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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